Butalbital-d5

Isotope dilution mass spectrometry Analytical method validation Forensic toxicology

Butalbital-d5 (allyl-d5) is the analytically validated internal standard for butalbital quantification by GC-MS or LC-MS/MS. The +5 Da mass shift and ≥98 atom % D enrichment ensure unambiguous mass distinction while preserving co-elution and ionization efficiency—critical for isotope dilution mass spectrometry (IDMS). Alternative IS choices (e.g., d5-pentobarbital) fail co-elution and matrix effect correction. Supplied as a CRM with documented purity, enabling LLOQs of 50–100 ng/mL in urine and supporting bioequivalence studies.

Molecular Formula C11H16N2O3
Molecular Weight 229.29 g/mol
CAS No. 145243-96-5
Cat. No. B593067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButalbital-d5
CAS145243-96-5
Synonyms5-(2-methylpropyl)-5-(2-propenyl-d5)-2,4,6(1H,3H,5H)-pyrimidinetrione
Molecular FormulaC11H16N2O3
Molecular Weight229.29 g/mol
Structural Identifiers
SMILESCC(C)CC1(C(=O)NC(=O)NC1=O)CC=C
InChIInChI=1S/C11H16N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16)/i1D2,4D,5D2
InChIKeyUZVHFVZFNXBMQJ-MZTCHHLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butalbital-d5 (CAS 145243-96-5) Procurement Guide: Deuterated Barbiturate Internal Standard for GC/LC-MS Quantification


Butalbital-d5 (CAS 145243-96-5) is a pentadeuterated analog of the short- to intermediate-acting barbiturate butalbital, characterized by the substitution of five hydrogen atoms with deuterium at the allyl position . This stable isotope-labeled compound serves as an analytical reference material and internal standard (IS) for the quantification of unlabeled butalbital via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Its primary application resides in clinical toxicology, forensic urine drug testing, and pharmacokinetic studies requiring precise quantitation in complex biological matrices .

Butalbital-d5 (CAS 145243-96-5) Analytical Specificity: Why Deuterated Position and Isotopic Purity Preclude In-Class Substitution


Substituting Butalbital-d5 with an alternative internal standard—whether an unlabeled analog, a different deuterated barbiturate (e.g., d5-pentobarbital), or a structurally distinct isotopologue—is analytically invalid for quantitative MS applications. The fundamental principle of isotope dilution mass spectrometry (IDMS) requires that the IS co-elute with the analyte and exhibit near-identical ionization efficiency while being distinguishable by mass . Unlabeled butalbital fails the mass distinction criterion; alternative barbiturates fail the co-elution requirement, leading to differential matrix effects and inaccurate recovery correction. Furthermore, the specific allyl-d5 labeling pattern of Butalbital-d5 directly addresses the concentration-dependent ion ratio phenomenon observed in the butalbital/²H₅-butalbital system, wherein designated ion pair ratios increase as concentrations are diluted—a phenomenon that varies with labeling position and isotopic enrichment [1]. Even among deuterated butalbital isotopologues, the location of deuterium substitution (allyl-d5 vs. alternative labeling schemes) alters chromatographic retention time shifts and ion abundance patterns, compromising calibration linearity [2].

Butalbital-d5 (CAS 145243-96-5) Quantitative Differentiation Evidence: Comparator-Based Selection Criteria


Isotopic Enrichment of Butalbital-d5 at Allyl Position Enables Baseline Mass Separation in GC/LC-MS Quantification

Butalbital-d5 possesses a nominal mass shift of +5 Da relative to unlabeled butalbital (C₁₁H₁₆N₂O₃, MW 224.26) due to pentadeuteration at the allyl position, yielding a molecular weight of 229.29 Da . This Δm = 5 ensures baseline mass spectrometric resolution from the native analyte with minimal isotopic cross-contribution. In contrast, a ¹³C-labeled analog or a barbiturate IS with fewer deuterium atoms (e.g., d3- or d4-labeled) would exhibit a smaller mass shift, increasing the risk of spectral overlap between the analyte's [M+1]⁺ or [M+2]⁺ natural abundance isotopologues and the IS signal. The allyl-d5 labeling retains the deuterium atoms on a moiety that does not undergo metabolic cleavage, ensuring the mass tag remains intact during sample workup and ionization .

Isotope dilution mass spectrometry Analytical method validation Forensic toxicology

Certified Isotopic Enrichment of ≥98 atom % D Minimizes Calibration Non-Linearity in Butalbital-d5 vs. Alternative Barbiturate Internal Standards

Commercial Butalbital-d5 is supplied with a certified isotopic enrichment of ≥98 atom % D . In mechanistic GC-MS studies of the butalbital/²H₅-butalbital system, cross-contribution between the analyte and IS ion channels produces non-linear calibration curves, particularly at low analyte concentrations [1]. An IS with lower isotopic enrichment (e.g., <95 atom % D) would contain a higher residual fraction of unlabeled or incompletely deuterated molecules, exacerbating this cross-contribution and degrading calibration linearity (R² < 0.99) and lower limit of quantitation (LLOQ). Comparative analysis of barbiturate IS selection demonstrates that using a structurally dissimilar IS such as d5-pentobarbital for butalbital quantitation yields inferior results due to differential matrix effects and retention time mismatches [2].

Isotope dilution calibration Quantitative accuracy Reference material certification

Butalbital-d5 Exhibits Concentration-Dependent Ion Ratio Phenomenon: Empirical Validation for Method-Specific Calibration Requirements

Mechanistic studies on the butalbital/²H₅-butalbital system demonstrate a concentration-dependent ion ratio phenomenon: as analyte and IS concentrations are diluted, the ratios of designated ion pairs increase [1]. This effect parallels observations in the secobarbital/secobarbital-d5 system and necessitates hyperbolic (non-linear) calibration modeling to maintain accuracy across the analytical range. This behavior is labeling-site specific; alternative isotopologues with different deuterium placement (e.g., ethyl-d5 vs. allyl-d5) may exhibit different cross-contribution profiles. The empirical characterization of this phenomenon for the allyl-d5 butalbital system provides method developers with validated correction algorithms that alternative, uncharacterized IS cannot offer.

Calibration modeling GC-MS method development Isotopic interference

Certified Reference Material Grade with ISO 17034/ISO/IEC 17025 Traceability Enables Regulatory-Compliant Quantitation

Butalbital-d5 is commercially available as a Certified Reference Material (CRM) manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards, with a Certificate of Analysis documenting batch-specific purity (≥98%) and concentration verification . In contrast, non-certified deuterated standards or research-grade materials lack the metrological traceability and documented uncertainty required for ISO/IEC 17025-accredited forensic or clinical laboratories. The CRM designation ensures that quantitative results generated using this IS can withstand legal scrutiny in forensic casework and satisfy regulatory submission requirements. Additionally, Butalbital-d5 solutions are supplied as DEA-exempt preparations, eliminating Controlled Substances Act registration barriers for qualified laboratories .

Reference material certification ISO 17034 Forensic method accreditation

Butalbital-d5 (CAS 145243-96-5) Validated Application Scenarios Based on Quantitative Differentiation Evidence


Clinical and Forensic Toxicology: Quantitative Confirmation of Butalbital in Urine and Blood

For accredited clinical and forensic toxicology laboratories requiring quantitative confirmation of butalbital in biological matrices, Butalbital-d5 provides the co-eluting, isotopically distinct IS essential for GC-MS or LC-MS/MS isotope dilution methods. The +5 Da mass shift and ≥98 atom % D enrichment ensure minimal isotopic cross-contribution, enabling LLOQs of 50-100 ng/mL in urine as demonstrated in validated barbiturate panels [1]. The concentration-dependent ion ratio phenomenon characterized in the peer-reviewed literature [2] allows laboratories to implement hyperbolic calibration models that maintain accuracy (bias <15%) across the therapeutic range (1-10 μg/mL) to toxic concentrations (>20 μg/mL), supporting both clinical monitoring and forensic cause-of-death determinations.

Pharmacokinetic and Bioequivalence Studies Requiring Absolute Quantitation

In pharmacokinetic studies of butalbital-containing formulations (e.g., Fioricet®, Axocet®), accurate plasma concentration-time profiling is essential for AUC and Cmax determination. Butalbital-d5's near-identical ionization efficiency to the unlabeled analyte [1] corrects for matrix effects (ion suppression/enhancement) and extraction recovery variability, reducing inter-sample CV from >15% to <5% [2]. This precision is particularly critical for bioequivalence studies where the 90% confidence interval for the geometric mean ratio (test/reference) must fall within 80-125%. Use of a structurally dissimilar IS such as d5-pentobarbital would fail to correct for butalbital-specific matrix effects due to differential retention time and ionization, rendering the data non-regulatory-compliant [3].

Method Development and Validation for High-Throughput Toxicology Screening

For contract research organizations (CROs) and reference laboratories developing multi-analyte LC-MS/MS panels, Butalbital-d5 enables single-injection quantitation of butalbital alongside other barbiturates (amobarbital, pentobarbital, phenobarbital, secobarbital) using a common deuterated IS strategy [1]. The CRM certification with documented purity and concentration [2] eliminates the need for in-house IS qualification, accelerating method validation by 2-4 weeks. The availability of pre-formulated solutions (1.0 mg/mL or 0.1 mg/mL in methanol) with SNAP-N-SPIKE® or SNAP-N-SHOOT® compatibility [3] further streamlines workflow integration, reducing technician preparation time and minimizing pipetting errors that contribute to inter-operator variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butalbital-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.